5,6-Diaminopyrimidin-4-ol sulfate (salt), also known as 4-amino-2,6-diaminopyrimidin-5-ol hemisulfate, is a chemical compound that has garnered interest due to its potential applications in various scientific fields. The compound is classified under the category of pyrimidine derivatives, which are significant in medicinal chemistry and biochemistry.
5,6-Diaminopyrimidin-4-ol sulfate belongs to the class of pyrimidine derivatives, specifically characterized by the presence of amino groups at the 5 and 6 positions of the pyrimidine ring, along with a hydroxyl group at the 4 position. Its sulfate form indicates that it is a salt derived from sulfuric acid, which plays a role in its solubility and reactivity.
The synthesis of 5,6-diaminopyrimidin-4-ol sulfate typically involves several steps:
The synthesis can be optimized by controlling reaction conditions such as temperature and pH. For example, maintaining a low temperature during nitrosylation can enhance selectivity and yield. The final product is typically purified through recrystallization from water or ethanol .
The molecular structure of 5,6-diaminopyrimidin-4-ol sulfate features a pyrimidine ring with the following substituents:
| Property | Value |
|---|---|
| Molecular Formula | C4H6N4O3S |
| Molecular Weight | 178.18 g/mol |
| IUPAC Name | 5-amino-4-imino-pyrimidin-6-one; sulfuric acid |
| InChI | InChI=1S/C4H6N4O3S/c25-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h21-2H... |
5,6-Diaminopyrimidin-4-ol sulfate participates in various chemical reactions:
The choice of reagents and reaction conditions is crucial for achieving desired products. For example, oxidation reactions may require specific oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
The mechanism of action for 5,6-diaminopyrimidin-4-ol sulfate involves its interaction with biological targets such as enzymes involved in nucleotide synthesis. Its structural features enable it to mimic substrates or intermediates in these pathways, potentially leading to inhibition or modulation of enzymatic activity .
The physical properties of 5,6-diaminopyrimidin-4-ol sulfate include:
Key chemical properties include:
5,6-Diaminopyrimidin-4-ol sulfate has several scientific uses:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: